molecular formula C10H9Br B2405607 5-Bromo-1-methyl-3H-indene CAS No. 119999-25-6

5-Bromo-1-methyl-3H-indene

Cat. No.: B2405607
CAS No.: 119999-25-6
M. Wt: 209.086
InChI Key: NOFYPTDQPJCKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-methyl-3H-indene is an organic compound with the molecular formula C10H9Br It is a derivative of indene, a bicyclic hydrocarbon, where a bromine atom is substituted at the 5th position and a methyl group at the 1st position

Scientific Research Applications

5-Bromo-1-methyl-3H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

The safety data sheet for 5-Bromo-1-methyl-3H-indene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3H-indene typically involves the bromination of 1-methylindene. The process can be carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of safer and more environmentally friendly solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methylindene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 5-substituted-1-methyl-3H-indene derivatives.

    Oxidation: Formation of 5-bromo-1-methylindene-3-one.

    Reduction: Formation of 1-methylindene.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the indene ring system play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindene: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

    5-Bromoindene: Lacks the methyl group, which affects its physical and chemical properties.

    5-Chloro-1-methyl-3H-indene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness

5-Bromo-1-methyl-3H-indene is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

6-bromo-3-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2,4-6H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFYPTDQPJCKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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